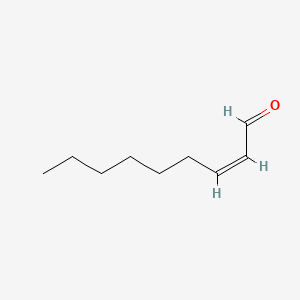

(Z)-Non-2-enal

描述

Roles in Biological Systems

In the realm of biology, these compounds are recognized for their diverse and potent activities. Many natural products containing the α,β-unsaturated carbonyl unit exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor properties. mdpi.com Their reactivity allows them to interact with biological molecules, particularly proteins and DNA. nih.govnih.gov This interaction, often through a process known as Michael addition, is believed to be a key mechanism behind their biological activities. researchgate.net For instance, some derivatives have been noted for their DNA-inhibiting and antitumor activities. mdpi.com They can also be generated endogenously through processes like lipid peroxidation, where they act as signaling molecules and can contribute to cellular stress. nih.gov

Environmental Impact

From an environmental perspective, alpha, beta-unsaturated aldehydes are common pollutants originating from both natural and man-made sources. acs.org The combustion of organic materials, such as fuels and wood, releases these compounds into the atmosphere. rsc.orgrmmj.org.il They are also found in various foods and can be formed during cooking processes. rsc.orgresearchgate.net Due to their reactivity, they can have significant environmental and health effects, contributing to air and water toxicity. acs.orgrmmj.org.ilresearchgate.net Research has focused on understanding their environmental fate, transport, and potential to cause adverse effects on ecosystems and human health. epa.govepa.gov

Structure

3D Structure

属性

IUPAC Name |

(Z)-non-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUMLZVGUGKX-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052274 | |

| Record name | (Z)-Non-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Nonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

188.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Nonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60784-31-8, 2463-53-8 | |

| Record name | (Z)-2-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60784-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenal, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060784318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NONENAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonenal, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Non-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENAL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARM1W3309Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Z Non 2 Enal

Natural Occurrence in Biological Organisms

The natural occurrence of (Z)-Non-2-enal is widespread, having been detected in various plant species and identified as a metabolite in certain animals. This distribution highlights the compound's diverse roles in different biological systems.

This compound is a component of the volatile organic compounds (VOCs) released by many plants. It contributes to the characteristic aroma of several fruits, vegetables, and herbs.

This compound is notably present in cucumbers (Cucumis sativus), where it, along with other C9 aldehydes, contributes to the characteristic fresh, green, and fatty aroma. cirad.frresearchgate.net Studies have shown that (E,Z)-2,6-nonadienal and (E)-2-nonenal are the major volatile compounds responsible for cucumber flavor, with this compound also playing a role. researchgate.netresearchgate.net The compound has also been identified in other produce, including carrots, corn, and lemons. foodb.ca

In barley (Hordeum vulgare L.), this compound is one of the volatile organic compounds emitted by its roots. uliege.benih.gov Research has identified a range of VOCs from barley roots, with fatty acid derivatives like this compound being major components. uliege.benih.govresearchgate.net The production of this and other aldehydes in barley roots can be age-dependent and is notably released after mechanical injury. researchgate.netnih.gov

Table 1: Detection of this compound in Selected Fruits and Vegetables

| Plant Species | Scientific Name | Plant Part | Reference(s) |

|---|---|---|---|

| Cucumber | Cucumis sativus | Fruit | cirad.frresearchgate.net |

| Barley | Hordeum vulgare L. | Roots | uliege.benih.govresearchgate.net |

| Carrot | Daucus carota | Leaf | imsc.res.in |

| Watermelon | Citrullus lanatus | Fruit | imsc.res.in |

| Litchi | Litchi chinensis | Fruit | imsc.res.in |

| Bottle Gourd | Lagenaria siceraria | Fruit | imsc.res.in |

Volatile organic compounds are crucial for plant communication and defense. This compound is part of the complex blend of VOCs that plants release in response to various stimuli, including mechanical damage or herbivore attacks. biorxiv.org In barley, for instance, the emission of (E)-non-2-enal and (E,Z)-nona-2,6-dienal is induced by mechanical injury to the roots. researchgate.netnih.gov These emissions can vary depending on the plant's developmental stage. researchgate.net The release of such compounds can act as signaling molecules in plant-plant interactions and plant-herbivore interactions. biorxiv.orgpjoes.com For example, VOCs emitted from barley roots, including a blend of aldehydes, have been found to attract wireworms. uliege.beresearchgate.net

This compound has been reported as a constituent of the essential oils of several aromatic plants. It is found in oregano (Origanum vulgare), contributing to its complex aroma profile. imsc.res.innih.govplantaedb.com Studies on wild growing populations of Origanum vulgare have identified a wide array of volatile compounds, including this compound, although its concentration can vary significantly between different subspecies and populations. researchgate.net

The compound has also been identified in Houttuynia cordata, a medicinal and edible plant. nih.govresearchgate.net Analysis of different parts of the Houttuynia cordata plant revealed the presence of numerous volatile components, with variations in composition between the leaves, stems, and rhizomes. researchgate.netresearchgate.net

Table 2: this compound in Aromatic Plants and Essential Oils

| Plant Species | Scientific Name | Plant Part Analyzed | Reference(s) |

|---|---|---|---|

| Oregano | Origanum vulgare | Aerial Part, Leaf | imsc.res.innih.govplantaedb.com |

| Chameleon Plant | Houttuynia cordata | Whole Plant | nih.govresearchgate.net |

| Officinal Masterwort | Peucedanum officinale | Flower, Leaf, Rhizome | imsc.res.in |

| Madagascar Periwinkle | Catharanthus roseus | Stem | imsc.res.in |

The presence of this compound is not limited to the plant kingdom. It has also been identified in certain species of fungi. For example, it has been detected in the volatile profiles of mushrooms such as Spongiporus leucomallellus. ebi.ac.ukresearchgate.net The aroma of mushrooms is composed of a complex mixture of volatile compounds, and C8 and C9 aliphatic aldehydes like this compound are known to be significant contributors. researchgate.netresearchgate.net

Detection in Biological Fluids and Tissues

This compound has been identified in various biological contexts, notably in human and animal tissues and fluids. Research has shown its presence in human body odor, with studies indicating that its concentration tends to increase with age. lookchem.com This phenomenon is linked to the oxidative degradation of omega-7 unsaturated fatty acids on the skin's surface. lookchem.com

The compound has also been detected in human blood, where it is considered a uremic toxin. nih.govfoodb.canih.gov Uremic toxins are compounds that accumulate in the body due to kidney failure. Furthermore, this compound has been identified in the whole body odor of zebra finches, suggesting its presence is not limited to humans. thegoodscentscompany.com

Presence in Food Systems

The occurrence of this compound is well-documented in a variety of food products, where it can be both a desirable flavor component and an indicator of spoilage.

Identification in Processed and Fermented Food Products

Furthermore, this compound is found in roasted peanuts and argan oil, where it is one of the common aldehydes and ketones formed during the roasting process. lookchem.comresearchgate.net In the realm of teas, it has been identified in various types, including black tea and white tea, where its concentration can be influenced by the processing methods. mdpi.comresearchgate.net

Table 1: Presence of this compound in Various Food Products

| Food Product | Reference(s) |

|---|---|

| Aged Beer | wikipedia.orgebi.ac.uk |

| Coffee | nih.govnih.govfoodb.ca |

| Roasted Peanuts | lookchem.comresearchgate.net |

| Tea (Black, White) | mdpi.comresearchgate.net |

| Fermented Lupin | nih.gov |

Contribution to Flavor and Aroma Profiles in Culinary Contexts

The sensory characteristics of this compound are significant in culinary applications, where it imparts specific flavor and aroma notes. It is generally described as having a fatty, waxy, and cucumber-like odor. thegoodscentscompany.comwikipedia.org In some contexts, it can also present as green, woody, or even metallic. lookchem.comnih.govfraunhofer.de

Formation in Food Spoilage Processes

This compound is also a notable marker for food spoilage, primarily through the process of lipid oxidation. mdpi.commdpi.com The breakdown of unsaturated fatty acids in foods can lead to the formation of various aldehydes, including this compound, which can result in off-flavors often described as "stale" or "cardboard-like". nih.gov

In meat products, the formation of aldehydes is a result of both lipid oxidation and microbial activity, with the presence of oxygen influencing the rate of production. mdpi.com Similarly, in fermented cucumber products, the fermentation process can prevent the enzymatic formation of this compound, thus altering the flavor profile from that of fresh cucumbers. researchgate.netusda.gov

Environmental and Industrial Presence

Beyond biological and food systems, this compound has been detected in environmental contexts, particularly in water.

Detection in Water Systems

Studies have identified this compound in water systems, specifically in bottled mineral water that has been exposed to sunlight. fraunhofer.de Its presence, along with other aldehydes, was associated with the development of a "plastic-like" off-odor. fraunhofer.de This suggests that interactions between packaging materials, light, and water can lead to the formation of this compound.

Occurrence in Polymeric Materials and Packaging

This compound has been identified as a volatile compound present in a variety of polymeric materials and packaging. Its occurrence is often associated with the generation of off-odors, typically described as fatty, green, or musty. tugraz.at The compound is believed to form primarily from the degradation of unsaturated fatty acids, which may be present as residues from food contact or as components of additives like lubricants used during polymer production. tugraz.at

Furthermore, investigations into the quality of bottled water have revealed the presence of this compound. It was identified as one of the compounds contributing to a "plastic" off-odor in mineral water packaged in polyethylene (B3416737) terephthalate (B1205515) (PET) bottles, particularly after exposure to sunlight. fraunhofer.de While quantitative data within the polymer matrix is limited, its presence in the water itself points to migration from the packaging material. One study on PET-bottled mineral water detected this compound but did not report a specific concentration. researchgate.net

The following table summarizes findings on the occurrence of this compound in various polymeric materials.

Table 1: Detection of this compound in Polymeric Materials

| Polymeric Material/Product | Context of Finding | Analytical Method(s) Used | Reference(s) |

|---|---|---|---|

| Post-consumer packaging waste | Characterization of odorous contaminants | Gas Chromatography-Olfactometry (GC-O), 2D-GC-MS/O | tugraz.atpolympart.com |

| Assorted Plastic Toys (rubber bands, plastic clogs, etc.) | Identification of potent odorants | Gas Chromatography-Olfactometry (GC-O) | d-nb.info |

Presence in Wood and Forestry Products

Based on available scientific literature, there is no direct evidence confirming the presence of the specific isomer this compound in wood or forestry products. Comprehensive studies on the volatile and odor-active compounds in various types of wood, such as Scots pine (Pinus sylvestris L.) and oak wood, have been conducted. researchgate.netresearchgate.net These studies have successfully identified a wide array of compounds, including numerous aldehydes that contribute to the characteristic aroma of the wood.

Notably, while this compound has not been reported, its geometric isomer, (E)-non-2-enal, has been identified as an odorant in both non-toasted oak wood and Scots pine. researchgate.netresearchgate.net In these instances, (E)-non-2-enal is associated with a "fatty" aroma note and is considered a degradation product of fatty acids present in the wood. researchgate.netresearchgate.net The absence of this compound in these detailed analyses suggests it is either not a naturally occurring volatile in these wood species or it is present at concentrations below the limits of detection for the analytical methods employed.

Enzymatic Biogenesis Mechanisms

The enzymatic production of this compound is primarily driven by the lipoxygenase (LOX) pathway, a complex cascade involving several enzymes that transform fatty acids into a variety of signaling and defense molecules. mdpi.commpg.de

The lipoxygenase pathway begins with the release of polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, from cell membranes by the action of lipolytic enzymes. mdpi.comkyoto-u.ac.jp These free fatty acids then serve as substrates for lipoxygenase enzymes. kyoto-u.ac.jp Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids possessing a (1Z,4Z)-pentadiene structure. mpg.deuu.nl

This dioxygenation reaction leads to the formation of fatty acid hydroperoxides (HPODs), which are key intermediates in the biosynthesis of various oxylipins, including this compound. mpg.de Lipoxygenases are classified based on the positional specificity of oxygen insertion, with 9-LOX and 13-LOX being the major classes. mpg.de The formation of C9 aldehydes, such as this compound, is specifically associated with the action of 9-lipoxygenase on linoleic acid, which produces 9-hydroperoxy-octadecadienoic acid (9-HPOD). mdpi.com

Following the formation of fatty acid hydroperoxides, the enzyme hydroperoxide lyase (HPL) plays a crucial role in the generation of aldehydes. kyoto-u.ac.jp HPL cleaves the hydroperoxides at a specific point, resulting in the formation of an aldehyde and an oxoacid. kyoto-u.ac.jpuu.nl

Specifically, 9-hydroperoxide lyase acts on 9-HPOD, the product of 9-lipoxygenase activity on linoleic acid, to yield this compound and 9-oxononanoic acid. mdpi.com This enzymatic cleavage is a key step in the production of so-called "green leaf volatiles," which include C6 and C9 aldehydes and are responsible for the characteristic aroma of fresh leaves, fruits, and vegetables. mdpi.comnih.gov The activity of hydroperoxide lyase can be influenced by various factors, and its depletion has been shown to significantly alter the volatile profile of plant tissues. nih.gov

The primary precursors for the enzymatic formation of this compound are polyunsaturated fatty acids, with linoleic acid being a key substrate. mdpi.comkyoto-u.ac.jp The transformation of linoleic acid into this compound is a multi-step process within the lipoxygenase pathway.

Arachidonic acid, another omega-6 polyunsaturated fatty acid, can also serve as a precursor for the formation of various aldehydes through lipid peroxidation, including the related compound 4-hydroxy-2-nonenal (HNE). wikipedia.orgmdpi.com

The transformation process can be summarized as follows:

Release of Fatty Acids: Lipolytic enzymes release linoleic acid from membrane lipids. kyoto-u.ac.jp

Oxygenation by 9-Lipoxygenase: 9-LOX catalyzes the insertion of molecular oxygen into linoleic acid to form 9-hydroperoxy-octadecadienoic acid (9-HPOD). mdpi.commpg.de

Cleavage by Hydroperoxide Lyase: 9-HPL cleaves 9-HPOD to produce this compound and 9-oxononanoic acid. mdpi.com

This enzymatic cascade is a highly regulated process that contributes to the diverse array of volatile compounds found in plants.

Table 1: Key Enzymes and Substrates in the Biosynthesis of this compound

| Enzyme/Substrate | Role in Pathway |

|---|---|

| Linoleic Acid | Primary precursor polyunsaturated fatty acid. mdpi.comkyoto-u.ac.jp |

| 9-Lipoxygenase (9-LOX) | Catalyzes the oxygenation of linoleic acid to form 9-hydroperoxy-octadecadienoic acid (9-HPOD). mdpi.commpg.de |

| 9-Hydroperoxide Lyase (9-HPL) | Cleaves 9-HPOD to form this compound and 9-oxononanoic acid. mdpi.com |

Non-Enzymatic and Chemical Formation Pathways

In addition to enzymatic biogenesis, this compound can be formed through non-enzymatic chemical reactions, primarily driven by oxidation and thermal stress.

Lipid peroxidation is a process where oxidants, such as free radicals, attack polyunsaturated fatty acids, leading to a chain reaction that produces a variety of degradation products, including aldehydes. nih.gov This process can occur non-enzymatically and is often associated with oxidative stress in biological systems. wikipedia.org

The autoxidation of linoleic acid can lead to the formation of this compound, among other volatile compounds. researchgate.net The process is initiated by the abstraction of a hydrogen atom from the fatty acid chain, followed by the reaction with molecular oxygen to form lipid hydroperoxides. These hydroperoxides are unstable and can decompose to form various secondary products, including aldehydes like this compound. nih.govencyclopedia.pub The formation of this compound through this pathway has been observed in various non-food products as a result of the degradation of fatty acid-derived constituents. tugraz.at

High temperatures, such as those used in cooking and food processing, can accelerate the degradation of lipids and lead to the formation of volatile compounds, including this compound. encyclopedia.pub Thermal oxidation of unsaturated fatty acids is a complex process that results in the formation of a wide array of secondary degradation products. mdpi.com

During processes like roasting or frying, the high temperatures can induce the breakdown of polyunsaturated fatty acids, contributing to the flavor profile of the cooked food. frontiersin.org The formation of this compound and its isomer, (E)-2-nonenal, has been noted in various heat-treated foods and is influenced by the type of fatty acids present and the processing temperature. frontiersin.orgnih.gov For instance, studies on heated oils have shown a significant increase in the levels of various aldehydes, including nonenal isomers, with increasing temperature. frontiersin.org

Table 2: Comparison of Formation Pathways of this compound

| Pathway | Key Drivers | Primary Precursors | Conditions |

|---|---|---|---|

| Enzymatic | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) mdpi.comkyoto-u.ac.jp | Linoleic Acid mdpi.comkyoto-u.ac.jp | Physiological conditions in living tissues (e.g., plants) nih.gov |

| Non-Enzymatic | Oxidative stress, free radicals wikipedia.orgnih.gov | Polyunsaturated fatty acids (e.g., linoleic acid) researchgate.net | Presence of oxygen, initiators of oxidation encyclopedia.pub |

| Thermal | High temperatures encyclopedia.pub | Unsaturated fatty acids mdpi.com | Cooking, roasting, frying frontiersin.org |

Aldol (B89426) Condensation Reactions in Complex Matrices

This compound, an α,β-unsaturated aldehyde, can be formed through aldol condensation reactions, a fundamental carbon-carbon bond-forming process in organic chemistry. wikipedia.org This reaction involves the joining of two carbonyl compounds, such as aldehydes or ketones, to form a larger molecule. slideshare.netaakash.ac.in In the context of this compound formation, a crossed-aldol condensation is a plausible pathway, particularly in the complex chemical environments found in food and industrial systems. libretexts.org

The mechanism typically requires one carbonyl compound to act as a nucleophile (after being converted to an enolate by a base or acid catalyst) and another to act as an electrophile. wikipedia.orgaakash.ac.in A probable route to non-2-enal (B1206501) is the crossed-aldol condensation between heptanal (B48729) and acetaldehyde. In this reaction, acetaldehyde, which possesses acidic α-hydrogens, can form an enolate ion. This enolate then attacks the electrophilic carbonyl carbon of heptanal. The resulting intermediate, a β-hydroxy aldehyde (3-hydroxynonanal), subsequently undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated product, non-2-enal. libretexts.org

The reaction is catalyzed by either acid or base and can be influenced by temperature. wikipedia.orgresearchgate.net In some systems, higher temperatures can promote the formation of aldol condensation by-products. For instance, in the synthesis of jasminaldehyde from heptanal and benzaldehyde, the self-condensation of heptanal to form (Z)-2-pentylnon-2-enal is a known side reaction that becomes more significant at elevated temperatures. mdpi.comresearchgate.net This highlights how reaction conditions within a complex matrix dictate the prevalence of specific aldol condensation pathways.

While direct formation of this compound from this specific pathway in food is not extensively documented, the presence of its precursors, such as smaller aldehydes generated from lipid oxidation or other degradation pathways, makes aldol condensation a chemically viable route for its formation in matrices undergoing thermal processing. newswise.com

Table 1: Proposed Aldol Condensation Pathway for Non-2-enal Formation

| Reactant (Enolate Precursor) | Reactant (Electrophile) | Intermediate Product | Final Product | Catalyst/Conditions |

| Acetaldehyde | Heptanal | 3-Hydroxynonanal | This compound / (E)-Non-2-enal | Acid or Base; Heat |

Maillard Reaction By-products in Food Systems

This compound is frequently identified as a volatile compound in thermally processed foods where the Maillard reaction and lipid oxidation occur concurrently. isnff-jfb.com The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is responsible for the development of characteristic flavors and aromas in cooked foods. latu.org.uy However, it creates a highly reactive environment where intermediates from different chemical pathways can interact.

The primary route for the formation of non-2-enal is the oxidation of polyunsaturated fatty acids, particularly oleic acid (C18:1) and linoleic acid (C18:2). researchgate.netmdpi.com During the heating of foods like meat, baked goods, and oils, these fatty acids degrade into a variety of smaller molecules, including aldehydes. This compound is a well-established secondary product of this lipid oxidation.

In food systems, the Maillard reaction and lipid oxidation are intricately linked. nih.gov Aldehydes generated from lipid oxidation, such as this compound, can actively participate in the Maillard reaction network, for example, by reacting with amino acids. isnff-jfb.comnih.gov Conversely, products and intermediates of the Maillard reaction can act as either pro-oxidants or antioxidants, influencing the rate and pathway of lipid degradation and thus affecting the concentration of resulting aldehydes. nih.gov

Research has identified this compound in various food products where thermal processing is key. For example, it has been detected as a predominant odorant in certain cooked meats, a system where both Maillard reactions and lipid degradation are fundamental to flavor development. isnff-jfb.com The interaction between these pathways is crucial; lipid-derived aldehydes can react with hydrogen sulfide (B99878) and ammonia (B1221849) (both common Maillard products) to form new, often potent, flavor compounds like alkyl-substituted pyridines and thiophenes. isnff-jfb.commdpi.com Therefore, this compound in these systems is best understood as a lipid-derived by-product whose formation and subsequent reactions are heavily influenced by the conditions of the Maillard reaction.

Table 2: this compound in Food Systems with Co-occurring Maillard Reaction and Lipid Oxidation

| Food System Example | Key Process | Likely Fatty Acid Precursors | Role of this compound |

| Cooked/Stewed Meat | Heating, Stewing | Oleic acid, Linoleic acid | By-product of lipid oxidation, contributes to overall aroma profile, can react with Maillard intermediates. isnff-jfb.com |

| Baked Goods (e.g., Bread) | Baking | Linoleic acid | Formed from lipid oxidation during baking, contributes to flavor/aroma. researchgate.net |

| Roasted Nuts/Seeds | Roasting | Oleic acid, Linoleic acid | Generated via thermal degradation of lipids, part of the complex volatile profile alongside Maillard products. |

Discovery and Early Investigations

Biological and Ecological Roles of Z Non 2 Enal

Roles in Plant Physiology and Defense

The production of (Z)-Non-2-enal and related aldehydes is a rapid and crucial component of a plant's response to its environment, particularly to threats. These molecules act as signals and direct defensive agents.

Volatile Signaling in Plant-Plant Communication

Plants are not passive organisms; they actively communicate with each other, especially when under threat. When a plant is damaged, it releases a plume of VOCs, including aldehydes, that can be perceived by neighboring plants. This airborne communication allows nearby plants to prime their defenses before an attack occurs scitechdaily.comresearchgate.net.

While much of the research has focused on C6 GLVs, the release of C9 aldehydes like nonenal isomers is part of this complex signaling blend plos.org. This chemical communication can induce or prime defense-related gene expression in receiver plants, preparing them for imminent threats frontiersin.orgnih.gov. This pre-emptive activation of defense pathways provides a significant fitness advantage, allowing for a faster and more robust response to subsequent herbivory or pathogen attack researchgate.net. The perception of these volatile signals is a complex process, with recent research identifying specific receptors, such as KAI2-mediated pathways, involved in recognizing and transducing the volatile chemical messages into a physiological response nih.govplantae.org.

Inducibility by Biotic and Abiotic Stressors

The synthesis and emission of this compound and other lipid-derived aldehydes are strongly induced by a variety of environmental stressors mdpi.com. These stressors can be broadly categorized as biotic (caused by living organisms) and abiotic (caused by non-living environmental factors).

Biotic Stressors:

Herbivory: Mechanical damage from insect feeding is a primary trigger for the rapid, burst-like release of GLVs researchgate.netnih.gov. This immediate response is one of the plant's first lines of defense researchgate.net.

Pathogen Infection: Infection by microorganisms such as bacteria or fungi also stimulates the production of these volatile compounds as part of the plant's immune response semanticscholar.orgmdpi.com.

Abiotic Stressors:

Wounding: Any mechanical injury that disrupts cell structure initiates the enzymatic cascade that produces these aldehydes researchgate.netnih.gov.

Environmental Factors: A range of unfavorable conditions, including extreme temperatures, drought, high salinity, and nutrient deficiency, can lead to increased production of aldehydes mdpi.comresearchgate.netnih.gov. Under these conditions, the accumulation of reactive oxygen species (ROS) can lead to lipid peroxidation, a non-enzymatic pathway that also generates these aldehydes youtube.com.

The concentration of these aldehydes typically remains low under normal conditions but increases significantly when the plant is under duress mdpi.com.

Contribution to Plant Resistance Mechanisms

This compound and related aldehydes contribute to plant resistance through both direct and indirect defense mechanisms.

Direct Defense: These compounds can have direct toxic or deterrent effects on attackers. The accumulation of aldehydes at the site of a wound can inhibit the growth of pathogens or deter herbivores from further feeding researchgate.net. Research has demonstrated the direct bactericidal activity of related C9 aldehydes like (E)-2-nonenal against various pathogenic bacteria nih.govresearchgate.net.

Indirect Defense: By acting as signaling molecules, these volatiles can attract natural enemies of the herbivores attacking the plant. This "cry for help" is a key indirect defense strategy, where predators or parasitoids are recruited to the site of infestation, reducing the herbivore pressure on the plant researchgate.netnih.gov.

Priming and Gene Activation: Exposure to these volatiles can prime the plant's defense systems. This involves the upregulation of defense-related genes and the accumulation of defensive proteins and secondary metabolites, leading to a more vigorous and effective response upon actual attack frontiersin.orgnih.gov.

Inter-organismal Chemical Communication

The chemical signals produced by plants, such as this compound, mediate complex interactions with a wide range of other organisms in their ecosystem, from insects to microbes.

Plant-Insect Interactions (e.g., Attractant/Repellent Cues)

Volatile organic compounds are a primary language used in the intricate dialogue between plants and insects. These chemical cues can act as either attractants or repellents, influencing insect behavior such as feeding and egg-laying (oviposition) nih.govnih.gov.

| Volatile Compound | Plant Source (Example) | Interacting Insect | Observed Effect |

| (E,Z)-2,6-nonadienal | Cucumber | American cockroach (Periplaneta americana) | Repellent dss.go.th |

| (E)-2-nonenal | Cucumber | American cockroach (Periplaneta americana) | Repellent dss.go.th |

Plant-Microbe Interactions (e.g., Root Exudates, Microbial Growth Modulation)

The chemical communication extends belowground into the rhizosphere, the soil region directly influenced by plant roots. Roots release a complex mixture of compounds known as root exudates, which play a critical role in shaping the microbial community in the surrounding soil mdpi.comresearchgate.net. These exudates can contain sugars, amino acids, and secondary metabolites that attract beneficial microbes or inhibit pathogenic ones mdpi.comresearchgate.net.

Aldehydes, including nonenal isomers, possess antimicrobial properties. Studies on cucumber volatiles, specifically (E)-2-nonenal and (E,Z)-2,6-nonadienal, have demonstrated their effectiveness in inactivating a range of pathogenic bacteria, including Bacillus cereus, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella Typhimurium nih.govresearchgate.net. This suggests that the secretion of such compounds, either from damaged tissues or potentially in root exudates, can directly modulate the microbial environment, suppressing pathogens and influencing the composition of the beneficial microbial community that supports plant growth and health researchgate.netnih.gov.

| Compound | Target Microbe | Effect | Source Organism |

| (E)-2-nonenal | Bacillus cereus | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

| (E)-2-nonenal | Escherichia coli O157:H7 | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

| (E)-2-nonenal | Listeria monocytogenes | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

| (E)-2-nonenal | Salmonella Typhimurium | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

| (E,Z)-2,6-nonadienal | Bacillus cereus | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

| (E,Z)-2,6-nonadienal | Escherichia coli O157:H7 | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

| (E,Z)-2,6-nonadienal | Listeria monocytogenes | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

| (E,Z)-2,6-nonadienal | Salmonella Typhimurium | Bactericidal nih.govresearchgate.net | Cucumber nih.govresearchgate.net |

Antimicrobial Activity and Research Applications

Bactericidal Effects Against Pathogenic Microorganisms

The antimicrobial properties of α,β-unsaturated aldehydes, the chemical class to which this compound belongs, have been a subject of scientific investigation. While much of the research has focused on its isomer, (E)-2-nonenal, and the related compound (E,Z)-2,6-nonadienal, the findings suggest that these compounds exhibit significant bactericidal activity against a range of pathogenic microorganisms.

Studies on cucumber volatiles, which include (E)-2-nonenal and (E,Z)-2,6-nonadienal, have demonstrated their efficacy in inactivating foodborne pathogens. These compounds have shown bactericidal effects against Gram-positive bacteria like Bacillus cereus and Listeria monocytogenes, as well as Gram-negative bacteria such as Escherichia coli O157:H7 and Salmonella Typhimurium researchgate.net. The bactericidal activity is often concentration-dependent, with higher concentrations leading to a greater reduction in viable bacterial cells researchgate.net.

Given the structural similarities and the presence of the reactive α,β-unsaturated aldehyde functional group in this compound, it is highly probable that it also possesses bactericidal properties. This functional group is known to be reactive towards nucleophilic groups in biomolecules, which is a key aspect of its antimicrobial action. The table below summarizes the bactericidal activity of the closely related (E)-2-nonenal and (E,Z)-2,6-nonadienal against several pathogenic bacteria, providing an indication of the potential bactericidal spectrum of this compound.

| Compound | Pathogenic Microorganism | Observed Effect |

|---|---|---|

| (E)-2-Nonenal | Bacillus cereus | Bactericidal activity demonstrated researchgate.net. |

| (E)-2-Nonenal | Escherichia coli O157:H7 | Effective in inactivating cells researchgate.net. |

| (E)-2-Nonenal | Listeria monocytogenes | Demonstrated bactericidal effect researchgate.net. |

| (E)-2-Nonenal | Salmonella Typhimurium | Effective in inactivating cells researchgate.net. |

| (E,Z)-2,6-Nonadienal | Bacillus cereus | Complete elimination of viable cells at 250 ppm researchgate.net. |

| (E,Z)-2,6-Nonadienal | Salmonella Typhimurium | Complete elimination of viable cells at 500 ppm researchgate.net. |

Fungicidal Properties and Spore Germination Inhibition

The fungicidal potential of α,β-unsaturated aldehydes is an area of active research, with studies indicating their ability to inhibit the growth of various fungal species and prevent the germination of fungal spores. Research on compounds structurally related to this compound, such as (E)-2-hexenal, has provided insights into the potential fungicidal properties of this class of molecules.

(E)-2-hexenal has been shown to effectively inhibit the mycelial growth of pathogenic fungi like Botrytis cinerea and Aspergillus flavus frontiersin.orgnih.gov. This inhibition is often dose-dependent, with higher concentrations of the aldehyde leading to a greater reduction in fungal growth frontiersin.org. Furthermore, these compounds have been found to be potent inhibitors of fungal spore germination. Spore germination is a critical step in the life cycle of many fungi and is essential for the initiation of infection in plants and other hosts. The inhibition of this process is a key mechanism for controlling fungal proliferation.

Studies on (E)-2-hexenal have demonstrated its ability to disrupt the early stages of spore germination in Aspergillus flavus by interfering with mitochondrial energy metabolism nih.gov. Given that this compound shares the same α,β-unsaturated aldehyde functional group, it is anticipated to exhibit similar fungicidal and spore germination inhibitory activities. The disruption of fundamental cellular processes in fungi suggests that this compound could be a broad-spectrum fungicidal agent.

Mechanisms of Microbial Growth Disruption

The antimicrobial activity of this compound and related α,β-unsaturated aldehydes is largely attributed to the high reactivity of the aldehyde functional group in conjugation with the carbon-carbon double bond. This chemical feature makes the molecule susceptible to nucleophilic attack by functional groups present in essential biomolecules of microbial cells.

One of the primary mechanisms of microbial growth disruption by these aldehydes is through damage to the cell membrane. The lipophilic nature of this compound allows it to partition into the lipid bilayer of the microbial cell membrane, leading to a loss of membrane integrity and function. This disruption can result in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. Studies on similar aldehydes have shown that they can cause a rapid release of potassium ions from fungal mycelia, indicating membrane damage frontiersin.org.

Furthermore, the α,β-unsaturated aldehyde moiety can react with cellular nucleophiles, such as the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. This covalent modification of proteins can lead to the inactivation of critical enzymes involved in cellular respiration and metabolism, further contributing to the antimicrobial effect. The disruption of mitochondrial function and energy production has been identified as a key mechanism for the antifungal activity of the related compound (E)-2-hexenal nih.gov. It is therefore likely that this compound disrupts microbial growth through a multi-target mechanism involving membrane damage and the inactivation of essential enzymes.

Sensory Perception and Aromatic Contribution

Role in Odor Profiles of Natural Products

This compound has been identified as a volatile component in a range of natural products. For instance, it is found in cucumbers, where it contributes to the fresh, green aroma researchgate.net. It has also been detected in asparagus, carrots, corn, and lemons, suggesting its widespread occurrence in the plant kingdom . In addition to fresh produce, this compound has been reported as a flavor component in processed foods and beverages, such as beer, where it can contribute to the aged or stale flavor profile nih.gov. The presence of this compound in Origanum vulgare (oregano) and Houttuynia cordata also highlights its contribution to the aromatic profile of herbs and spices nih.gov.

The table below lists some of the natural products in which this compound has been identified as a volatile component, along with its characteristic odor description.

| Natural Product | Odor Description of this compound |

|---|---|

| Cucumber | Fatty, waxy, cucumber-like thegoodscentscompany.comresearchgate.net. |

| Asparagus | Contributes to the overall aroma profile . |

| Carrot | Part of the volatile composition . |

| Corn | Identified as a volatile component . |

| Lemon | Contributes to the aromatic profile . |

| Aged Beer | Associated with stale or cardboard-like notes nih.gov. |

| Origanum vulgare (Oregano) | Component of the essential oil nih.gov. |

| Houttuynia cordata | Contributes to the characteristic aroma nih.gov. |

Analysis of Off-Flavor Development in Stored Products

This compound, along with its stereoisomer (E)-2-nonenal, is a product of the oxidative degradation of polyunsaturated fatty acids. While the trans-isomer is widely implicated in the development of stale or "cardboard" off-flavors in a variety of stored products, particularly beer, the specific role and quantitative contribution of this compound are less extensively documented. However, its presence in certain foods and its characteristic aroma suggest its potential involvement in flavor changes during storage.

Research has shown that both cis- and trans-isomers of 2-nonenal (B146743) can be formed from the breakdown of fatty acids like palmitoleic acid nih.gov. The formation of these aldehydes is a key factor in the flavor deterioration of many food items. For instance, in beer, the increase of off-flavor aldehydes during storage is a primary cause of sensory aging researchgate.net. While (E)-2-nonenal is a major contributor to the unpleasant cardboard flavor in aged beer, the sensory interactions between different aldehydes are complex nih.govodourthreshold.com. The mixture of (E)-2-nonenal (cardboard-like) and (E,Z)-2,6-nonadienal (cucumber-like) can result in a sweet, fruity flavor, which is entirely different from their individual odors researchgate.net. This highlights the potential for this compound to modulate the perception of other flavor compounds, even if it is not the primary off-flavor agent itself.

In cucumbers, both cis- and trans-isomers of 2-nonenal contribute to their characteristic mild melon aroma and flavor wikipedia.org. However, upon storage and processing, changes in the concentration and ratio of these isomers can lead to undesirable flavor profiles. The formation of various aldehydes, including nonenal, is associated with oxidative processes that can occur when products are exposed to oxygen.

The table below summarizes findings on the occurrence and sensory impact of 2-nonenal in various products. It is important to note that much of the available research focuses on the (E)-isomer or does not differentiate between the isomers.

| Product | Isomer(s) Mentioned | Observed Role/Flavor Contribution | Formation Pathway |

|---|---|---|---|

| Aged Beer | (E)-2-nonenal predominantly; 2-nonenal (unspecified) | Contributes to "cardboard" or stale off-flavor researchgate.netnih.gov. | Oxidative degradation of linoleic acid nih.gov. |

| Buckwheat | 2-Nonenal (unspecified) | An important aroma component wikipedia.org. | Lipid oxidation. |

| Cucumber | cis- and trans-2-nonenal | Contributes to the characteristic mild melon aroma and flavor wikipedia.org. | Enzymatic and non-enzymatic oxidation of unsaturated fatty acids. |

| Human Body Odor | (E)-2-nonenal; cis- and trans-2-nonenal mentioned | Associated with changes in body odor during aging, described as unpleasant, greasy, and grassy wikipedia.org. Formed from the oxidative degradation of polyunsaturated fatty acids nih.gov. | Oxidative degradation of ω-7 unsaturated fatty acids on the skin surface. |

Olfactory Receptor Binding and Perceptual Studies

The perception of this compound is a result of its interaction with specific olfactory receptors (ORs) located in the nasal epithelium. While the human genome contains approximately 400 functional genes for ORs, the specific receptors that bind to this compound have not been definitively identified in experimental studies. However, the distinct aroma profile of this compound allows for its characterization in perceptual studies.

The odor of 2-nonenal, often without isomeric specification, is described with a range of descriptors, including orris, fatty, and cucumber wikipedia.org. The Good Scents Company database describes the odor of (Z)-2-nonenal as orris, fatty, waxy, and cucumber thegoodscentscompany.com. This suggests a complex odor profile that can be perceived differently depending on the concentration and the individual's sensory perception.

Computational studies have begun to explore the interactions between various odorants and human olfactory receptors. One such study identified a potential interaction between trans-2-nonenal and the olfactory receptor OR51G2 researchgate.net. However, similar experimental data for this compound is currently lacking. The binding of an odorant molecule to an OR initiates a signaling cascade that results in the perception of a specific smell. Given the structural differences between the cis and trans isomers of 2-nonenal, it is likely that they interact differently with olfactory receptors, potentially leading to variations in odor quality and intensity, though this remains an area for further research.

The table below summarizes the known perceptual data for 2-nonenal, with the caveat that information specific to the (Z)-isomer is limited.

| Compound | Odor Descriptors | Odor Detection Threshold (in water) | Known/Predicted Olfactory Receptor Interactions |

|---|---|---|---|

| This compound | Orris, fatty, waxy, cucumber thegoodscentscompany.com. | Not specifically determined. | Not experimentally determined. |

| (E)-2-Nonenal | Cardboard, greasy, grassy, fatty, green, cucumber, aldehydic, citrus researchgate.netthegoodscentscompany.com. | 0.08 - 0.1 ppb leffingwell.comperfumerflavorist.com. | Potential interaction with OR51G2 (computational prediction) researchgate.net. |

| 2-Nonenal (isomer unspecified) | Orris, fat, cucumber wikipedia.org. | 0.08 - 0.1 ppb leffingwell.comperfumerflavorist.com. | - |

Metabolism and Degradation of Z Non 2 Enal

Biotransformation Pathways

The biotransformation of (Z)-non-2-enal is primarily carried out by three major enzyme families that catalyze its reduction, oxidation, or conjugation.

Alcohol dehydrogenases (ADHs) are a group of enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. mdpi.com In the case of this compound, ADHs facilitate its conversion to (Z)-non-2-en-1-ol. This reaction is a crucial detoxification pathway, as the resulting alcohol is generally less reactive and toxic than the parent aldehyde. The process involves the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the aldehyde. frontiersin.org

Various ADHs, such as those from yeast (Saccharomyces cerevisiae) and other microorganisms, have been shown to effectively reduce α,β-unsaturated aldehydes. frontiersin.orgresearchgate.net For instance, studies on the reduction of the similar compound trans-2-hexenal (B146799) have demonstrated high conversion rates using recombinant Saccharomyces cerevisiae alcohol dehydrogenase (ScADH1). frontiersin.org This suggests that analogous ADHs are capable of metabolizing this compound in a similar manner.

Table 1: Examples of Alcohol Dehydrogenases in Aldehyde Reduction This table is generated based on data for similar α,β-unsaturated aldehydes.

| Enzyme | Source Organism | Substrate Example | Product |

|---|---|---|---|

| ScADH1 | Saccharomyces cerevisiae | trans-2-Hexenal | trans-2-Hexenol |

| RrADH | Rhodococcus ruber | Acetophenone (Ketone) | (S)-1-Phenylethanol |

| ADH | Lactobacillus brevis | Various aldehydes/ketones | Corresponding alcohols |

Aldehyde dehydrogenases (ALDHs) constitute a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. jst.go.jpchemrxiv.org This transformation is a critical step in detoxification. The oxidation of this compound by ALDHs would yield (Z)-non-2-enoic acid.

Research on the closely related and highly studied aldehyde, trans-4-hydroxy-2-nonenal (HNE), has shown that specific mitochondrial ALDHs, such as ALDH2, are key to its metabolism. psu.edunih.gov Studies have demonstrated that the efficiency and selectivity of this oxidation can be dependent on the specific ALDH isozyme. psu.edunih.gov For example, purified rat ALDH5A was found to enantioselectively oxidize (R)-HNE, while ALDH2 was not enantioselective under the same conditions. psu.edunih.gov Such findings suggest that the oxidation of this compound in biological systems is likely handled by a similar set of ALDH isozymes.

Table 2: ALDH Isozyme Activity on a Related Aldehyde (HNE)

| Enzyme | Substrate | Selectivity | Product |

|---|---|---|---|

| Rat ALDH5A | (R)-HNE | Enantioselective for (R)-HNE | HNEA |

| Rat ALDH2 | (R,S)-HNE | Not enantioselective | HNEA |

A major pathway for the detoxification of electrophilic compounds like this compound is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). thegoodscentscompany.comunl.edu GSTs facilitate the nucleophilic attack of the sulfhydryl group of glutathione on the electrophilic carbon atom of the aldehyde. unl.edu For an α,β-unsaturated aldehyde like this compound, this attack occurs at the β-carbon via a Michael addition reaction, forming a stable glutathione conjugate. thegoodscentscompany.com This process renders the aldehyde more water-soluble and facilitates its excretion from the cell. wikipedia.org

Studies on the nematode Caenorhabditis elegans have identified specific GSTs, such as CeGSTP2-2, that are efficient in catalyzing the conjugation of trans-2-nonenal, a geometric isomer of this compound. sci-hub.se The catalytic efficiency of this enzyme with trans-2-nonenal was found to be significantly high, underscoring the importance of this pathway. sci-hub.se Mammalian GSTs, particularly from the Alpha class like hGSTA4-4, are known to be highly specialized for metabolizing similar lipid-derived aldehydes. wikipedia.org

Table 3: Catalytic Efficiency of GSTs with Unsaturated Aldehydes Data based on published research on trans-2-nonenal and HNE.

| Enzyme | Source Organism | Substrate | Key Finding |

|---|---|---|---|

| CeGSTP2-2 | C. elegans | trans-non-2-enal | Relatively efficient in catalyzing conjugation. sci-hub.se |

| hGSTA4-4 | Human | 4-Hydroxynonenal (HNE) | Highly specialized and efficient for HNE metabolism. wikipedia.org |

Non-Enzymatic Chemical Transformations

In addition to enzymatic catalysis, this compound can undergo spontaneous chemical reactions with various biological molecules due to its electrophilic nature.

The electrophilic character of α,β-unsaturated aldehydes like this compound allows them to react non-enzymatically with nucleophilic residues on macromolecules, most notably proteins. mdpi.com This process, known as lipoxidation, results in the formation of covalent adducts. mdpi.commdpi.com The primary targets on proteins are the side chains of cysteine, histidine, and lysine (B10760008) residues. wikipedia.orgmdpi.com

The reaction with cysteine and histidine occurs via a Michael addition, while the reaction with lysine can proceed through either a Michael addition or the formation of a Schiff base with the aldehyde group. wikipedia.orgmdpi.com These modifications can alter the structure and function of the protein. Similar aldehydes, like HNE, are well-documented to form adducts with a wide range of proteins, affecting their enzymatic activity and signaling functions. aacrjournals.org

The Michael addition (or conjugate addition) is the fundamental chemical reaction that underlies the reactivity of this compound with many biological nucleophiles. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic addition to an α,β-unsaturated carbonyl compound. mdpi.comwikipedia.org The electron-withdrawing nature of the carbonyl group in this compound makes the β-carbon electrophilic and susceptible to attack by nucleophiles.

In biological systems, soft nucleophiles such as the thiol group of glutathione or cysteine residues in proteins readily attack the β-carbon of this compound. nih.gov This reaction is central to both the GST-catalyzed detoxification pathway (5.1.3) and the non-enzymatic formation of protein adducts (5.2.1). The formation of these adducts is a key mechanism through which such aldehydes exert their biological effects. aacrjournals.org

Schiff Base Formation

This compound, as an aldehyde, can participate in the formation of Schiff bases, also known as imines. This reaction occurs when the carbonyl group of the aldehyde undergoes a nucleophilic addition with a primary amine, such as the side chains of amino acids like lysine found in proteins. shodhsagar.comgsconlinepress.com The formation of a Schiff base is a reversible, two-step process that is typically catalyzed by acid or base. gsconlinepress.comlibretexts.org

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. researchgate.net This initial step forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. shodhsagar.comresearchgate.net Following the formation of this intermediate, a molecule of water is eliminated (dehydration), resulting in the formation of a carbon-nitrogen double bond (C=N), which characterizes the imine or Schiff base. researchgate.netlibretexts.org

The pH of the environment must be carefully controlled for optimal Schiff base formation; the reaction rate is generally greatest near a pH of 5. libretexts.orglibretexts.org At very low pH, the amine reactant becomes protonated and non-nucleophilic, inhibiting the initial attack. libretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, which is necessary for its removal as water. libretexts.orglibretexts.org Schiff bases derived from amino acids are often unstable and can be hydrolyzed back to the original aldehyde and amine. gsconlinepress.comrroij.com

Environmental Degradation Processes

Photodegradation Mechanisms (e.g., Sunlight Exposure)

This compound is susceptible to degradation upon exposure to sunlight. Photodegradation involves the absorption of light energy, which can excite the molecule and lead to various chemical transformations. For α,β-unsaturated aldehydes, this can include isomerization, cyclization, or fragmentation.

Research on edible oils has shown that exposure to direct sunlight leads to a significant increase in the formation of various harmful aldehyde compounds through the chemical process of photodegradation. nih.gov In studies on insect pheromones, which included the stereoisomer (E)-non-2-enal, exposure to sunlight resulted in a decrease in the quantity of the original compounds, indicating that photodegradation had occurred. mdpi.com The absorbed ultraviolet radiation can promote the π → π* electronic transition in the conjugated C=C-C=O system. This excited state is more reactive and can lead to several degradation pathways, including:

Isomerization: The absorbed energy can cause the rotation around the carbon-carbon double bond, leading to the conversion of the (Z)-isomer to the more stable (E)-isomer.

Photo-oxidation: In the presence of atmospheric oxygen, the excited aldehyde can react to form various oxidized products, such as carboxylic acids or smaller carbonyl compounds.

Norrish-type reactions: Aldehydes can undergo characteristic photochemical reactions, such as Norrish Type I (cleavage of the aldehyde C-C bond) or Norrish Type II (intramolecular hydrogen abstraction), leading to fragmentation of the molecule. acs.org

Oxidation in Ambient Conditions (e.g., Ozone)

This compound can be chemically altered in the atmosphere through oxidation, particularly by ozone (O₃). lbl.gov Ozone readily reacts with the carbon-carbon double bond in alkenes in a process known as ozonolysis, leading to the cleavage of the bond. wikipedia.org This reaction is a significant degradation pathway for unsaturated organic compounds in the troposphere. conicet.gov.ar

The generally accepted mechanism for ozonolysis, proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the C=C double bond to form an unstable primary ozonide, or molozonide. wikipedia.org This intermediate rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.org These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (a trioxolane). wikipedia.org In the final step, this ozonide is cleaved under reductive or oxidative workup conditions to yield the final products. In the atmosphere, this process typically results in the formation of smaller aldehydes and carboxylic acids. unacademy.comnumberanalytics.com

For this compound, ozonolysis would cleave the C2=C3 double bond, yielding heptanal (B48729) and glyoxal.

Kinetic studies have been performed to determine the rate of reaction between ozone and the stereoisomer, trans-2-nonenal. The rate coefficient provides a measure of how quickly the compound is removed from the atmosphere by this process.

Microbial Bioremediation Pathways (e.g., in Soil or Water)

Microbial bioremediation is a process that utilizes microorganisms to break down environmental pollutants into less toxic substances. researchgate.net Bacteria and fungi possess diverse metabolic pathways capable of degrading complex organic molecules, including unsaturated aldehydes like this compound. nih.govmdpi.com The degradation of such compounds is a key part of the natural carbon cycle.

While specific pathways for this compound are not extensively detailed, a probable aerobic degradation pathway can be inferred from established mechanisms for other alkanes and aldehydes. nih.govresearchgate.net The process would likely occur in a stepwise manner, initiated by enzymes such as dehydrogenases and oxygenases. mdpi.comnumberanalytics.com

A plausible bioremediation pathway for this compound involves:

Oxidation of the Aldehyde Group: The first step is likely the oxidation of the highly reactive aldehyde group to a carboxylic acid, catalyzed by an aldehyde dehydrogenase enzyme. This would convert this compound into (Z)-non-2-enoic acid. researchgate.netaloki.hu

Fatty Acid Metabolism: The resulting unsaturated carboxylic acid, (Z)-non-2-enoic acid, can then enter the β-oxidation pathway, a core process in fatty acid metabolism. This involves a series of enzymatic reactions that sequentially shorten the carbon chain by two carbons at a time, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

The efficiency of microbial degradation is dependent on various environmental factors, including the presence of suitable microbial populations, oxygen levels, pH, temperature, and nutrient availability. ucdavis.eduresearchgate.net

Analytical Methodologies for Z Non 2 Enal Research

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step in the analysis of (Z)-non-2-enal, ensuring that the compound is efficiently extracted from the sample matrix and concentrated for subsequent analysis. The choice of extraction technique depends on the nature of the sample and the research objectives.

Solid-Phase Microextraction (SPME) and Headspace SPME (HS-SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation method. mdpi.comsrce.hr It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. In Headspace SPME (HS-SPME), the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample, making it particularly suitable for the analysis of volatile compounds like this compound. hplcvials.com

The selection of the fiber coating is crucial for efficient extraction. mdpi.com Common coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). mdpi.comresearchgate.net For instance, a study on beer analysis found that a CAR/PDMS fiber provided a good response for (E)-2-nonenal, a closely related isomer, even without derivatization. scielo.br The extraction efficiency is influenced by parameters such as extraction time and temperature. mdpi.com For example, in the analysis of 2-nonenal (B146743) in body odor, optimal extraction was achieved by exposing a PDMS/DVB fiber to the headspace at 50°C for 45 minutes. mdpi.com

HS-SPME has been successfully applied in various studies, including the analysis of volatile compounds in fruits like apricots and olive oil. mdpi.comresearchgate.net It is often coupled with gas chromatography-mass spectrometry (GC-MS) for comprehensive and reliable data. mdpi.com

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix. This method is particularly advantageous for preventing the formation of artifacts, which can occur with traditional distillation methods that use higher temperatures. tum.de

In the SAFE process, a sample is typically first extracted with a solvent. The resulting extract is then introduced into the SAFE apparatus, where the volatile compounds are evaporated under high vacuum and low temperatures, and subsequently collected. This technique has been widely adopted for flavor and aroma research. tum.de

SAFE has been instrumental in identifying key odorants in various food products. For example, it was used to isolate volatiles from walnut kernels, leading to the identification of numerous odor-active compounds, including (2E)-non-2-enal. nih.gov Similarly, SAFE was employed in the study of shell ginger rhizomes to isolate volatiles for subsequent analysis by gas chromatography-olfactometry (GC-O) and GC-MS. acs.org In a comparative study of volatile extraction methods for fish by-products, SAFE was one of the techniques evaluated for its effectiveness in analyzing fishy off-odors. nih.gov

Dynamic Headspace Sampling and Trapping

Dynamic Headspace Sampling (DHS) is a technique that involves continuously purging a sample with an inert gas to extract volatile compounds. hplcvials.com These extracted volatiles are then trapped on an adsorbent material, concentrated, and subsequently desorbed for analysis. This method offers higher sensitivity compared to static headspace techniques due to the continuous extraction and concentration of analytes. hplcvials.com

DHS is particularly useful for the analysis of trace-level volatiles. For instance, a dynamic headspace dilution assay was used to determine the most potent aroma compounds in Cheddar cheese, where (Z)-2-nonenal was identified as a key odorant. researchgate.net This technique has also been applied in the analysis of root volatiles, demonstrating its utility in complex sample matrices. uliege.be In a study comparing different volatile extraction methods for analyzing fishy off-odors, DHS was one of the techniques evaluated. nih.gov

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate the complex mixture of volatile compounds, allowing for the individual identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. academicjournals.org In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. mdpi.com

GC-MS is widely used for the analysis of this compound in various matrices. For example, it has been used to analyze volatile organic compounds in different plant species and food products. mdpi.comnih.gov The selection of the GC column is important for achieving good separation. nist.gov In the analysis of 2-nonenal from body odor, a DB-1 column was used to achieve a single, symmetrical peak within 10 minutes. mdpi.com

Table 1: GC-MS in this compound Research

| Application | Key Findings | Reference |

|---|---|---|

| Analysis of body odor | Developed a non-invasive method for measuring 2-nonenal using HS-SPME-GC-MS. | mdpi.com |

| Identification of aroma compounds in muskmelon juice | Identified 42 volatile compounds, including (E)-2-nonenal, using GC-MS-O. | nih.gov |

| Analysis of volatile compounds in Iris taxa | Identified (E)-Non-2-enal in Iris pseudopallida D using HS-SPME-GC-MS. | mdpi.com |

Gas Chromatography-Olfactometry (GC-O) and Two-Dimensional GC-O (2D-GC-O)

Gas Chromatography-Olfactometry (GC-O) is a technique that combines gas chromatography with human sensory perception. As compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of each compound. mdpi.com This method is crucial for identifying which volatile compounds are actually responsible for the aroma of a sample.

GC-O has been instrumental in identifying key odorants in a wide range of products. For instance, it was used to characterize the aroma-active compounds in 'Rucheng Baimaocha' black tea, where (2E)-non-2-enal was identified as a contributor to the minty-like scent. mdpi.com In a study on palm wine, GC-O helped to identify this compound as contributing a fatty, tallowy odor. bioline.org.br

Two-Dimensional Gas Chromatography-Olfactometry (2D-GC-O or GCxGC-O) offers enhanced separation power by using two different GC columns in tandem. sepsolve.comemissionsanalytics.com This allows for the separation of complex mixtures that may not be resolved by a single column. emissionsanalytics.com This technique has been applied to the analysis of off-flavor compounds in polypropylene, where both (Z)- and (E)-non-2-enal were detected. fraunhofer.de

Table 2: GC-O and 2D-GC-O in this compound Research

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| GC-O | Aroma analysis of 'Rucheng Baimaocha' black tea | (2E)-non-2-enal was identified as a key contributor to the minty-like aroma. | mdpi.com |

| GC-O | Retronasal perception of palm wine aroma | This compound was identified with a fatty, tallowy odor. | bioline.org.br |

| 2D-HRGC-O/MS | Analysis of off-flavor compounds in γ-irradiated polypropylene | Detected (Z)- and (E)-non-2-enal among the odor-active substances. | fraunhofer.de |

| GCxGC-O-MS | Analysis of volatile compounds in cooked sorghum | Identified 52 potent odorant compounds. | mdpi.com |

Advanced Detection and Quantification Strategies

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to identify the most potent odor-active compounds in a sample. researchgate.netontosight.ai It combines gas chromatography-olfactometry (GC-O) with a dilution series of the sample extract. researchgate.netontosight.ai An extract containing volatile compounds is diluted stepwise, and each dilution is analyzed by GC-O, where a human assessor sniffs the effluent from the GC column and records the detection of any aroma. researchgate.netontosight.ai

The determination of OAVs often follows the identification of potent odorants through techniques like AEDA. acs.orgacs.org For instance, in a study on 'Rucheng Baimaocha' black tea, 28 volatile compounds were found to have an OAV greater than or equal to 1, indicating their importance to the tea's aroma. mdpi.com In another study on walnuts, (2E)-non-2-enal was found to have a very high OAV, suggesting it is a key fat oxidation product contributing to the aroma. acs.orgacs.org

Stable Isotope Dilution Assays (SIDA) are a highly accurate method for the absolute quantification of volatile compounds, including this compound. mdpi.comfraunhofer.deresearchgate.net This technique involves adding a known amount of a stable isotopically labeled version of the target compound (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. mdpi.comacs.org

Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, separation, and detection. mdpi.com By measuring the ratio of the natural compound to its labeled counterpart using mass spectrometry, a precise concentration can be determined, correcting for any losses during sample preparation. mdpi.comacs.org SIDA has been successfully applied to quantify key odorants in various matrices, such as lupin protein isolates and shell ginger rhizomes. mdpi.comacs.org